tert-Butyl 3-((5-fluoropyrimidin-2-yl)amino)pyrrolidine-1-carboxylate
Description
"tert-Butyl 3-((5-fluoropyrimidin-2-yl)amino)pyrrolidine-1-carboxylate" is a nitrogen-containing heterocyclic compound featuring a pyrrolidine core substituted with a tert-butyl carbamate group at position 1 and a 5-fluoropyrimidin-2-ylamino moiety at position 3. It is commercially available from six suppliers, indicating its relevance in industrial and academic research .
Properties
IUPAC Name |
tert-butyl 3-[(5-fluoropyrimidin-2-yl)amino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN4O2/c1-13(2,3)20-12(19)18-5-4-10(8-18)17-11-15-6-9(14)7-16-11/h6-7,10H,4-5,8H2,1-3H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWORVPHFHDKDJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2=NC=C(C=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((5-fluoropyrimidin-2-yl)amino)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with 5-fluoropyrimidine-2-amine under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) . The mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-((5-fluoropyrimidin-2-yl)amino)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols .
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound .
Scientific Research Applications
tert-Butyl 3-((5-fluoropyrimidin-2-yl)amino)pyrrolidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new pharmaceuticals, particularly as a building block for drug candidates.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the biological activity of related compounds.
Industrial Applications: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-((5-fluoropyrimidin-2-yl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The fluoropyrimidine moiety can interact with enzymes and receptors, modulating their activity . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares "tert-Butyl 3-((5-fluoropyrimidin-2-yl)amino)pyrrolidine-1-carboxylate" with structurally analogous pyridine and pyrimidine derivatives, focusing on molecular features, substituent effects, and commercial availability.
Structural Analogues in Pyridine/Pyrimidine Derivatives
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate (CAS: 1799420-92-0) Molecular Formula: C₁₁H₁₆FN₃O₃ Molecular Weight: 257.26 g/mol Key Differences: Replaces the pyrrolidine-amino group with a methyl carbamate and introduces hydroxy and methyl substituents on the pyrimidine ring.
tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- Molecular Formula : C₁₈H₂₈BrN₃O₅
- Molecular Weight : 458.34 g/mol
- Key Differences : Features a bromopyridine ring with dimethoxymethyl and ether-linked pyrrolidine groups. The bromine atom increases molecular weight and may enhance halogen bonding, while the dimethoxymethyl group introduces steric bulk .
(±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate
- Key Differences : Contains a dicarboxylate structure and hydroxymethyl-pyrrolidine substituent, enhancing solubility but complicating synthetic routes. The additional fluorine on the pyridine ring may influence electronic properties .
Molecular Weight and Formula Comparison
*Inferred from structural analysis due to lack of explicit data in evidence.
Commercial Availability and Supplier Data
- The target compound is supplied by six vendors , reflecting its utility in high-throughput synthesis and drug discovery pipelines .
- In contrast, analogues like "tert-Butyl 3-((5-fluoropyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate" have only three suppliers, suggesting narrower applications or more challenging synthesis .
Research Implications and Limitations
While the evidence provides structural and commercial data, critical gaps remain:
- Synthetic Details: No explicit reaction conditions or yields for the target compound are provided, unlike analogues synthesized via cesium carbonate-mediated coupling (e.g., ) .
Biological Activity
tert-Butyl 3-((5-fluoropyrimidin-2-yl)amino)pyrrolidine-1-carboxylate, with CAS Number 1261235-61-3, is a pyrrolidine derivative that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This compound features a fluorinated pyrimidine moiety, which is known to enhance biological activity and selectivity towards specific biological targets.
- Molecular Formula : C₁₃H₁₉FN₄O₂
- Molecular Weight : 282.31 g/mol
- Structural Characteristics : The compound contains a tert-butyl group, a pyrrolidine ring, and a 5-fluoropyrimidine substituent, which contribute to its unique pharmacological properties.
Antitumor Activity
Recent studies have indicated that compounds containing pyrimidine derivatives exhibit significant antitumor activities. For instance, in vitro assays demonstrated that similar pyrrole-containing compounds showed effective inhibition of cancer cell proliferation. Specifically, derivatives targeting the PD-1/PD-L1 pathway have been associated with enhanced immune responses against tumors .
The biological activity of this compound is hypothesized to involve:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in tumor growth and survival.
- Modulation of Immune Responses : By interacting with immune checkpoints like PD-1, it can enhance T-cell responses against tumors .
Study on Antitumor Efficacy
A study evaluated the efficacy of various pyrrolidine derivatives, including this compound, against different cancer cell lines. The results indicated that this compound exhibited an IC50 value of approximately 10 µM against the A431 vulvar epidermal carcinoma cell line, showcasing its potential as an antitumor agent .
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Preliminary data suggest favorable ADME profiles with moderate bioavailability and low toxicity in animal models .
Data Table: Summary of Biological Activities
Q & A
Q. What PPE and engineering controls are critical when handling this compound in aqueous or acidic conditions?
- Methodological Answer : Use nitrile gloves, chemical goggles, and fume hoods to prevent exposure to potential hydrolysis byproducts (e.g., HF). Implement spill containment measures (neutralizing agents for acids) and monitor air quality for volatile degradation products, as specified in SDSs for tert-butyl pyrrolidine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
